

5-Cyano-2-hydroxypyrimidine CAS number

1753-49-7

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Compound of Interest

Compound Name: 5-Cyano-2-hydroxypyrimidine

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An In-depth Technical Guide to **5-Cyano-2-hydroxypyrimidine**: A Core Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

5-Cyano-2-hydroxypyrimidine (CAS No. 1753-49-7) is a highly functionalized heterocyclic compound that has emerged as a cornerstone in contemporary medicinal chemistry.^{[1][2]} Its strategic placement of a hydrogen-bond-accepting nitrile group and an ambident nucleophilic hydroxypyrimidine core makes it a privileged scaffold for designing targeted therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications, with a focus on the practical insights required by researchers in drug development.

At the heart of its chemical identity is the phenomenon of prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic hydroxy (lactim) form and the non-aromatic oxo (lactam) form, also known as 2-oxo-1,2-dihydropyrimidine-5-carbonitrile.^[3] This equilibrium is highly sensitive to the molecular environment, with the oxo tautomer generally predominating in polar solvents.^{[4][5]} This duality governs its reactivity and is a critical consideration in synthetic and medicinal chemistry applications.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in **5-Cyano-2-hydroxypyrimidine** dictates its chemical behavior and utility as a pharmacophore.

Chemical Identifiers and Properties

A summary of the key physicochemical properties is presented below. These values are computationally derived and provide a basis for experimental design, such as selecting appropriate solvent systems for reactions and purification.

Property	Value	Source
CAS Number	1753-49-7	[6] [7] [8]
Molecular Formula	C ₅ H ₃ N ₃ O	[3]
Molecular Weight	121.10 g/mol	[3]
IUPAC Name	2-oxo-1H-pyrimidine-5-carbonitrile	[3]
Topological Polar Surface Area	65.3 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
XLogP3-AA (Lipophilicity)	-0.8	[3]

Lactam-Lactim Tautomerism: A Core Concept

The most crucial structural feature of this molecule is its existence as two readily interconverting tautomers. Understanding this equilibrium is fundamental to predicting its reactivity, particularly in alkylation reactions where competition between N- and O-alkylation occurs.

Caption: Lactam-Lactim tautomeric equilibrium of **5-Cyano-2-hydroxypyrimidine**.

The lactam (oxo) form is generally more stable in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.^{[9][10]} This has significant implications for its application in biological systems, which are aqueous environments.

Synthesis and Purification

While **5-Cyano-2-hydroxypyrimidine** is commercially available, understanding its synthesis provides context for impurity profiles and scale-up strategies. A common route involves the cyanation of a 5-halopyrimidine precursor. The following protocol is a representative method based on established chemical principles for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis from 5-Bromo-2-hydroxypyrimidine

This procedure outlines the conversion of 5-bromo-2-hydroxypyrimidine to the target compound using a cyanide source, a common strategy for introducing nitrile groups onto heterocyclic rings.^[11]

Materials:

- 5-Bromo-2-hydroxypyrimidine
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF), anhydrous
- Sodium hydroxide (NaOH), 1M solution
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-bromo-2-hydroxypyrimidine (1.0 eq) and copper(I) cyanide (1.2 eq).
- **Solvent Addition:** Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
- **Heating:** Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is that high temperature is required to overcome the activation energy for the nucleophilic substitution on the electron-rich pyrimidine ring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- **Workup - Quenching:** Cool the reaction mixture to room temperature. Carefully pour the dark slurry into a vigorously stirred aqueous solution of sodium hydroxide (1M). This step helps to quench the reaction and dissolve inorganic salts.
- **Workup - Filtration:** Filter the resulting suspension through a pad of Celite® to remove insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate.
- **Workup - Extraction:** Transfer the combined filtrate to a separatory funnel. The aqueous layer may need to be acidified with 1M HCl to a pH of ~5-6 to ensure the product is in a neutral form for efficient extraction into the organic layer. Extract the aqueous layer three times with ethyl acetate.
- **Workup - Washing:** Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield **5-Cyano-2-hydroxypyrimidine** as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The dual tautomeric nature will be reflected in the spectroscopic data.

Technique	Expected Data	Interpretation
¹ H NMR	Two doublets in the aromatic region (δ 8.5-9.0 ppm). A broad singlet for the N-H/O-H proton.	The two doublets correspond to the two coupled protons on the pyrimidine ring. The chemical shift of the exchangeable proton will vary with solvent and concentration.
¹³ C NMR	Signals for the nitrile carbon (δ ~115-120 ppm), carbonyl carbon (δ ~160-170 ppm, oxo form), and aromatic carbons.	Confirms the presence of the cyano group and provides evidence for the predominant tautomer in the NMR solvent.
FT-IR (cm^{-1})	~3100-2800 (N-H/O-H stretch, broad), ~2230-2210 (C≡N stretch, sharp), ~1700-1650 (C=O stretch, strong).	The presence of a strong C=O stretch indicates a significant population of the lactam (oxo) tautomer in the solid state. The C≡N stretch is a key diagnostic peak.[12]
Mass Spec (ESI)	$[\text{M}+\text{H}]^+ = 122.03$, $[\text{M}-\text{H}]^- = 120.02$	Confirms the molecular weight of the compound.

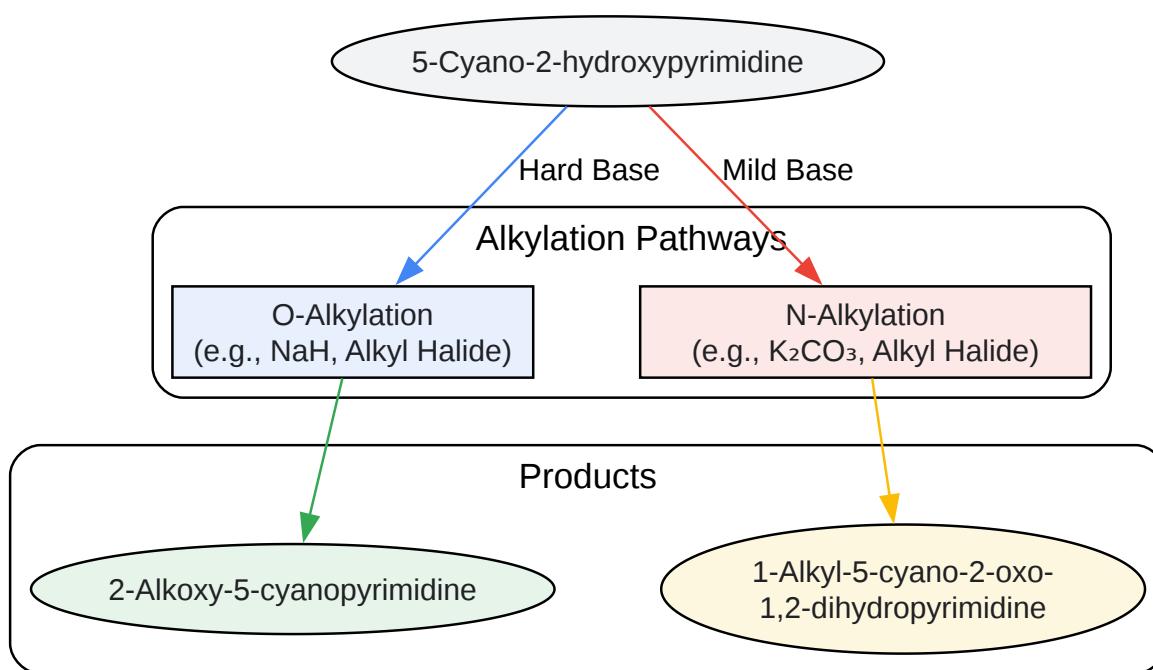
Chemical Reactivity and Derivatization

The utility of **5-Cyano-2-hydroxypyrimidine** lies in its versatile reactivity, allowing for functionalization at multiple sites.

N- vs. O-Alkylation: A Selectivity Challenge

Alkylation of the pyrimidine core is a common strategy for library synthesis. The ambident nucleophilicity of the [O=C-N-H] system leads to a mixture of N- and O-alkylated products. The reaction outcome is highly dependent on the reaction conditions.[12]

- O-Alkylation Favored by: Hard electrophiles and conditions that favor the hydroxy (lactim) tautomer or its corresponding alkoxide. Using a strong base like sodium hydride (NaH) followed by an alkyl halide can favor O-alkylation.
- N-Alkylation Favored by: Softer electrophiles and conditions where the ring nitrogen is more nucleophilic. Milder bases like potassium carbonate (K_2CO_3) in polar aprotic solvents can often favor N-alkylation.[12]



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Caption: Reaction workflow for selective N- vs. O-alkylation.

Transformations of the Cyano Group

The nitrile functionality is a versatile chemical handle that can be converted into other important functional groups:

- Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxy-pyrimidine-5-carboxylic acid, another valuable building block.[13]

- Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).

Applications in Drug Discovery

The 5-cyanopyrimidine scaffold is a validated pharmacophore in several therapeutic areas, primarily due to the ability of the C5-nitrile to act as a potent and selective hydrogen bond acceptor.

p38 α MAP Kinase Inhibitors

A prominent application is in the development of inhibitors for p38 α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. X-ray crystallography has confirmed that the nitrogen of the C5-cyano group forms a crucial hydrogen bond with the backbone NH of methionine-109 in the hinge region of the kinase.[14] This interaction is a cornerstone of the binding affinity and selectivity of this class of inhibitors. A novel class of potent and orally active p38 α inhibitors based on the 5-cyanopyrimidine core has been developed, demonstrating in vivo efficacy in murine models of inflammation.[14][15]

Other Therapeutic Targets

The versatility of the scaffold has led to its exploration for other targets:

- DGAT1 Inhibitors: 5-hydroxypyrimidine-2-carboxylic acid, derived from **5-cyano-2-hydroxypyrimidine**, is a key intermediate in the synthesis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are investigated for treating obesity and hyperlipidemia.[13]
- Anticancer Agents: The pyrimidine ring is a classic heterocycle in anticancer drug design. Recent research has explored 5-cyano-6-phenylpyrimidine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[16]

Safety and Handling

Based on Globally Harmonized System (GHS) classifications, **5-Cyano-2-hydroxypyrimidine** is considered hazardous.[3]

- Hazard Statements: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled. Causes skin and serious eye irritation.[3]
- Precautionary Measures:
 - Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[17]
 - Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[17]
 - Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This information is a summary. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate safety information before handling this chemical.

Conclusion

5-Cyano-2-hydroxypyrimidine is more than just a chemical intermediate; it is a strategically designed building block that leverages fundamental principles of physical organic chemistry—namely tautomerism and hydrogen bonding—to achieve potent and selective biological activity. Its proven success in kinase inhibitor programs and its potential in other therapeutic areas ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and tautomeric nature is essential for any scientist looking to exploit the full potential of this versatile scaffold.

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